2-(isonicotinamido)-N-(quinolin-5-yl)oxazole-4-carboxamide
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Overview
Description
2-(isonicotinamido)-N-(quinolin-5-yl)oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of isonicotinamide and quinoline moieties in the structure suggests potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isonicotinamido)-N-(quinolin-5-yl)oxazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the isonicotinamido group: This step may involve the reaction of isonicotinic acid or its derivatives with the oxazole intermediate.
Attachment of the quinoline moiety: This can be done through coupling reactions, such as Suzuki or Heck coupling, using quinoline derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(isonicotinamido)-N-(quinolin-5-yl)oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(isonicotinamido)-N-(quinolin-5-yl)oxazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(isonicotinamido)-N-(quinolin-5-yl)oxazole-4-carboxamide: can be compared with other oxazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-(pyridine-4-carbonylamino)-N-quinolin-5-yl-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O3/c25-17(12-6-9-20-10-7-12)24-19-23-16(11-27-19)18(26)22-15-5-1-4-14-13(15)3-2-8-21-14/h1-11H,(H,22,26)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHHHBUTXSMYSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=COC(=N3)NC(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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